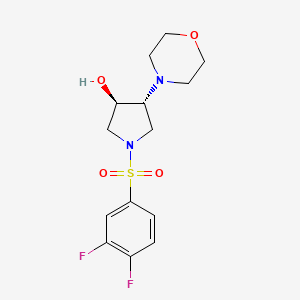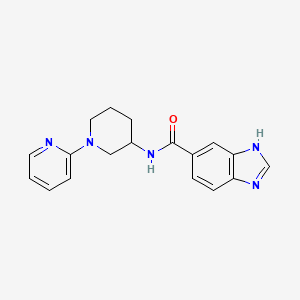
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea, also known as ANIT, is a synthetic compound that has been widely used in scientific research. ANIT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 284.37 g/mol. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to cellular proteins and DNA. These reactive metabolites can cause cellular damage and induce oxidative stress, leading to cell death and tissue damage. This compound has also been shown to inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its toxic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce liver damage, oxidative stress, and apoptosis in animal models. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, which can have a wide range of physiological effects. This compound has also been shown to affect the immune system, leading to changes in cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is a useful tool for studying liver function and toxicity, as well as oxidative stress and cellular metabolism. However, this compound is a toxic compound that requires careful handling and disposal. Additionally, this compound can be expensive to synthesize and may not be readily available in some laboratories.
Direcciones Futuras
There are many potential future directions for research involving 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea. One area of interest is in the development of new therapies for liver disease, based on a better understanding of the mechanisms of this compound-induced liver damage. Additionally, this compound could be used to study the effects of oxidative stress on other organ systems, such as the cardiovascular system or the nervous system. Finally, this compound could be used to study the role of various enzymes in cellular metabolism, which could lead to the development of new therapies for metabolic disorders.
Métodos De Síntesis
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea can be synthesized by reacting 4-chloroaniline with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with phosgene to form the final compound, this compound. The synthesis of this compound is a multi-step process that requires careful handling of hazardous chemicals and should only be performed by trained professionals.
Aplicaciones Científicas De Investigación
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has been used in scientific research to study various aspects of biochemistry and physiology. One of the primary applications of this compound is in the study of liver toxicity. This compound has been shown to induce liver damage in animal models, making it a useful tool for studying liver function and toxicity. Additionally, this compound has been used to study the effects of oxidative stress on cells, as well as the role of various enzymes in cellular metabolism.
Propiedades
IUPAC Name |
1-(4-anilinophenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(20-16-17-10-11-22-16)19-14-8-6-13(7-9-14)18-12-4-2-1-3-5-12/h1-11,18H,(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBWJHYMADJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)



![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)